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Introduction

Transition-metal-catalyzed carbonylation reactions are fundamental transformations in organic
synthesis, providing efficient routes to valuable carbonyl-containing compounds such as
carboxylic acids, esters, amides, and ketones.[1][2] However, the use of highly toxic and
flammable carbon monoxide (CO) gas, often under high pressure, presents significant safety
concerns and requires specialized equipment, limiting its broad application in academic and
industrial research laboratories.[3][4] To circumvent these challenges, the development of
methods that utilize carbon monoxide surrogates for in situ CO generation has gained
considerable attention.[3][5] These "CO-free" carbonylation techniques offer safer and more
convenient alternatives without compromising synthetic efficiency.[6]

This document provides detailed application notes and experimental protocols for conducting
carbonylation reactions without the need for pressurized CO gas. It is intended for researchers,
scientists, and professionals in drug development who are seeking practical and safer methods
for the synthesis of carbonyl compounds.

Advantages of CO-Free Carbonylation

o Enhanced Safety: Eliminates the handling of toxic and flammable CO gas.
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o Operational Simplicity: Avoids the need for high-pressure reactors (autoclaves).[4][7]

» Broad Applicability: A wide range of CO surrogates are available, catering to various reaction
types and substrate scopes.[8]

o Green Chemistry: Many approaches utilize readily available and less hazardous reagents,
aligning with the principles of sustainable chemistry.[4][9]

Common Carbon Monoxide Surrogates

A variety of solid and liquid compounds have been developed to serve as reliable sources of
carbon monoxide in situ. The choice of surrogate often depends on the specific reaction,
catalyst system, and desired reaction conditions.

Formic Acid and Derivatives: Formic acid is an inexpensive and readily available liquid that can
release CO upon dehydration.[4][10] Its derivatives, such as N-formylsaccharin and 2,4,6-
trichlorophenyl formate, are stable crystalline solids that decompose to generate CO under
specific conditions, often triggered by a base.

N,N-Dimethylformamide (DMF): DMF, a common organic solvent, can also serve as a CO
surrogate in certain palladium-catalyzed carbonylation reactions.[3]

Carbon Dioxide (COZ2): As an abundant, inexpensive, and non-toxic C1 source, CO2 has
emerged as a promising surrogate for CO in reductive carbonylation processes.[8][9]

Other Surrogates: Metal carbonyls, oxalyl chloride, and chloroform have also been employed
as CO precursors in specific synthetic contexts.[4][8]

Experimental Workflows and Signaling Pathways

The general workflow for a CO-free carbonylation reaction involves the in situ generation of
carbon monoxide from a surrogate, which is then incorporated into the catalytic cycle.
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General Workflow for CO-Free Carbonylation
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Caption: General workflow for a typical CO-free carbonylation experiment.

A key aspect of these reactions is the catalytic cycle, which is exemplified below for a
palladium-catalyzed process.
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Simplified Palladium-Catalyzed Carbonylation Cycle
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Caption: A simplified representation of a palladium-catalyzed carbonylation cycle.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b155538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGH ey cricn

In some advanced setups, a two-chamber system is employed to separate the CO generation
from the carbonylation reaction, allowing for greater control.[11][12]

Two-Chamber System for CO-Free Carbonylation

Chamber A: CO Generation Chamber B: Carbonylation Reaction

CO Surrogate Decomposition CO (gas) Gas Transfer Substrate + Catalyst Carbonylation Carbonylated Product

Click to download full resolution via product page
Caption: Diagram of a two-chamber system for controlled CO generation and reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for various CO-free
carbonylation reactions, allowing for easy comparison of different methods.

Table 1: Palladium-Catalyzed Aminocarbonylation of Aryl Halides
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Table 2: Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides
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Table 3: Nickel-Catalyzed Carbonylative Coupling Reactions
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Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Aminocarbonylation using N-Formylsaccharin
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This protocol describes the synthesis of N-phenylbenzamide from iodobenzene and aniline
using N-formylsaccharin as the CO surrogate.

Materials:

lodobenzene (1.0 mmol, 204 mg)

e Aniline (1.2 mmol, 112 mg)

e N-Formylsaccharin (1.5 mmol, 317 mg)

o Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 4.5 mg)
e Potassium carbonate (K2COs, 2.0 mmol, 276 mg)

e Anhydrous toluene (5 mL)

» Schlenk tube or sealed vial

» Magnetic stirrer and heating block

Procedure:

e To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(ll)
acetate, potassium carbonate, and N-formylsaccharin.

o Evacuate and backfill the tube with the inert gas three times.

e Add anhydrous toluene, followed by iodobenzene and aniline via syringe.
o Seal the tube tightly and place it in a preheated heating block at 100 °C.
 Stir the reaction mixture vigorously for 12 hours.

 After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water
(20 mL).

o Separate the organic layer, and extract the agueous layer with ethyl acetate (2 x 10 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to afford the desired amide.

Protocol 2: Palladium-Catalyzed Alkoxycarbonylation using Formic Acid

This protocol details the synthesis of methyl 4-methoxybenzoate from 4-bromoanisole and
methanol using formic acid as the CO source.

Materials:

4-Bromoanisole (1.0 mmol, 187 mg)

e Methanol (5.0 mmol, 160 mg, 0.2 mL)

e Formic acid (2.0 mmol, 92 mg, 0.075 mL)

o Palladium(ll) acetate (Pd(OAc)z, 0.03 mmol, 6.7 mg)

e Xantphos (0.036 mmol, 21 mg)

e 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU, 2.5 mmol, 380 mg, 0.37 mL)
e Anhydrous acetonitrile (4 mL)

e Sealed pressure tube

o Magnetic stirrer and heating block

Procedure:

e In a sealed pressure tube, combine palladium(ll) acetate and Xantphos.

e Add anhydrous acetonitrile and stir for 10 minutes at room temperature to form the catalyst
complex.

e Add 4-bromoanisole, methanol, formic acid, and DBU to the tube.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Seal the tube securely and place it in a preheated oil bath or heating block at 80 °C.

e Stir the reaction mixture for 18 hours.

o Cool the reaction to room temperature and carefully vent the tube.

 Dilute the reaction mixture with diethyl ether (25 mL) and wash with 1 M HCI (2 x 15 mL) and
brine (15 mL).

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

» Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to
yield the pure ester.

Protocol 3: Nickel-Catalyzed Hydrocarboxylation of Alkynes using Formic Acid

This protocol describes the synthesis of a,-unsaturated carboxylic acids from alkynes using
formic acid as the carbonyl source, as reported by Shang and Fu.[1]

Materials:

Alkyne (e.g., phenylacetylene, 0.5 mmol, 51 mg)

e Formic acid (1.5 mmol, 69 mg, 0.057 mL)

e Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)z, 0.05 mmol, 13.7 mg)

e Triphenyl phosphite (P(OPh)s, 0.1 mmol, 31 mg)

e Anhydrous toluene (2 mL)

e Glovebox or Schlenk line

e Sealed vial

e Magnetic stirrer and heating block

Procedure:
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« Inside a glovebox or using Schlenk techniques, add Ni(cod)z and triphenyl phosphite to a dry
sealed vial.

e Add anhydrous toluene and stir for 10 minutes at room temperature.

¢ Add the alkyne and formic acid to the vial.

o Seal the vial tightly and remove it from the glovebox.

e Place the vial in a preheated heating block at 100 °C and stir for 24 hours.
 After cooling, quench the reaction by adding 1 M HCI.

o Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate,
and concentrate.

o Purify the crude product by chromatography to obtain the a,B3-unsaturated carboxylic acid.[1]

Conclusion

The use of carbon monoxide surrogates provides a powerful and practical solution for
performing carbonylation reactions without the hazards associated with pressurized CO gas.
The methods and protocols outlined in this document offer a starting point for researchers to
explore and implement these safer alternatives in their synthetic endeavors, from small-scale
laboratory synthesis to process development in the pharmaceutical industry. The continued
development of novel CO surrogates and catalytic systems will further expand the scope and
utility of these important transformations.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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